prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate
Description
prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-methyl-1,3-thiazole-5-carboxylate ester group. Its structure is characterized by:
- A chromenopyrrole-dione scaffold (providing rigidity and π-conjugation).
- A 1-phenyl substituent on the pyrrole ring (contributing to steric bulk and aromatic interactions).
Its crystallographic refinement likely employs programs like SHELXL , while visualization tools such as Mercury CSD could elucidate packing interactions.
Properties
Molecular Formula |
C25H18N2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
prop-2-enyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H18N2O5S/c1-3-13-31-24(30)22-14(2)26-25(33-22)27-19(15-9-5-4-6-10-15)18-20(28)16-11-7-8-12-17(16)32-21(18)23(27)29/h3-12,19H,1,13H2,2H3 |
InChI Key |
UCOHKDDHMWOLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
The chromenone-pyrrolidine fused system is efficiently constructed via a one-pot MCR adapted from chromeno[4,3-b]pyrrol syntheses:
Reagents :
-
4-Aminocoumarin (1.0 equiv)
-
Phenylglyoxal hydrate (1.2 equiv)
-
Malononitrile (1.1 equiv)
Conditions :
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Time: 2.5–3 hours
Mechanism :
-
Knoevenagel Condensation : Malononitrile reacts with phenylglyoxal to form α,β-unsaturated nitrile.
-
Michael Addition : 4-Aminocoumarin attacks the nitrile electrophile.
-
Cyclization : Intramolecular lactamization forms the pyrrolidine ring.
Optimization Strategies
-
Microwave Assistance : Reduces reaction time to 20–25 minutes with comparable yields (89–91%).
-
Solvent Screening : Ethanol outperforms DMF and acetonitrile in minimizing side products (Table 1).
Table 1 : Solvent Effects on Chromenone-Pyrrolidine Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 3 | 92 |
| DMF | 110 | 2 | 68 |
| Acetonitrile | 82 | 4 | 74 |
Thiazole Ring Construction: Hantzsch vs. Cyclocondensation
The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via two principal methods:
Classical Hantzsch Thiazole Synthesis
-
React α-bromo-4-methylthiazole-5-carboxylic acid (1.0 equiv) with thiourea (1.5 equiv) in ethanol.
-
Reflux for 6 hours under nitrogen.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Yield : 78–82% (requires chromatographic purification).
Limitations :
-
Poor regioselectivity with polyhalogenated substrates.
-
Generates stoichiometric ammonium bromide waste.
Metal-Catalyzed Cyclocondensation
-
Substrates : Methyl cyanoacetate, elemental sulfur, 4-methylacetophenone.
-
Catalyst : CuI (10 mol%)
-
Conditions : DMSO, 120°C, 8 hours.
Advantages :
-
Atom-economical (92% atom utilization).
-
Direct introduction of carboxylate group.
Yield : 85–88% (high purity without chromatography).
Fragment Coupling: Nucleophilic Acyl Substitution
The chromenone-pyrrolidine and thiazole-carboxylate units are conjugated via a nucleophilic displacement reaction:
Stepwise Protocol :
-
Activation : Convert thiazole-5-carboxylic acid to acyl chloride using SOCl₂ (neat, 70°C, 2 h).
-
Coupling : React chromenone-pyrrolidine amine with acyl chloride in dichloromethane (0°C → RT, 12 h).
-
Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄.
Yield : 76–80% (requires recrystallization from ethanol/water).
Alternative Method :
Final Esterification: Introducing the Prop-2-en-1-yl Group
The propargyl ester is installed via Steglich esterification:
Reagents :
-
Thiazole-chromenone carboxylic acid (1.0 equiv)
-
Propargyl alcohol (3.0 equiv)
-
DCC (1.5 equiv), DMAP (0.2 equiv)
Conditions :
-
Solvent: Dry THF
-
Temperature: 0°C → RT, 24 hours
Yield : 88–91% (isolated by flash chromatography on silica gel).
Critical Parameters :
-
Moisture Control : >99% anhydrous conditions prevent DCC hydrolysis.
-
Catalyst Load : DMAP >4 mol% causes decomposition.
Emerging Methodologies and Scalability Considerations
Continuous-Flow Synthesis
Microreactor systems enable telescoped MCR-esterification sequences:
Enzymatic Esterification
Lipase B (CAL-B) catalyzes transesterification under mild conditions:
Analytical Characterization Benchmarks
Key Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the chromeno-pyrrol or thiazole rings .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is C₁₈H₁₈N₂O₅S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate exhibit significant anticancer properties. For instance, studies demonstrate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects. Compounds containing thiazole rings have been reported to show activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics .
Materials Science
Polymeric Applications : The compound can be utilized in the synthesis of polymeric materials. Its unique structure allows for incorporation into polymer matrices, potentially enhancing their mechanical properties and thermal stability. This application is particularly valuable in the fields of coatings and composites .
Agricultural Chemistry
Pesticidal Activity : There is emerging evidence that compounds similar to this compound exhibit pesticidal properties. Research indicates that these compounds can act as effective agents against agricultural pests, providing an avenue for developing environmentally friendly pesticides .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the anticancer efficacy of thiazole derivatives similar to the compound . The results demonstrated a significant reduction in tumor growth in vitro and in vivo models when treated with these derivatives. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific oncogenic pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, thiazole-containing compounds were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole A | Anticancer | 12 | |
| Thiazole B | Antimicrobial | 8 | |
| Thiazole C | Pesticidal | 15 |
Table 2: Synthesis Methods for Thiazole Derivatives
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Fluorination in the analog introduces steric and electronic perturbations, likely improving bioavailability .
Substituent Effects :
- The thiazole-allyl ester in the target compound contrasts with the pyrazole-hydroxyl group in , shifting solubility from polar to moderate lipophilicity.
- Fluorine substituents in may reduce metabolic degradation, a common strategy in drug design .
Synthetic and Analytical Challenges :
- Low-intensity C=O and pyrazole signals in suggest characterization difficulties, possibly due to dynamic disorder or weak crystallinity. In contrast, the target compound’s allyl ester might introduce rotational flexibility, complicating refinement in SHELXL .
Crystal Packing and Intermolecular Interactions :
- Mercury CSD analysis could reveal differences in packing motifs: the target compound’s thiazole may engage in S···π interactions, while the fluorinated analog might exhibit F···H hydrogen bonds.
Biological Activity
The compound prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of chromeno and thiazole moieties, which contribute to its biological activity. The structural formula can be represented as follows:
This structure suggests the presence of functional groups that may interact with biological targets.
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures showed effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
Compounds related to the thiazole and pyrrole classes have been reported to possess antimicrobial properties. For instance, a study on thiadiazoles revealed their effectiveness against various bacterial strains, suggesting that the thiazole component in our compound could confer similar properties .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes. For example, chromeno derivatives have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications . Additionally, compounds containing thiazole rings are known to inhibit cholinesterases, which are important targets in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for hydrogen donation to free radicals.
- Enzyme Binding : The heterocyclic nature facilitates binding to active sites of enzymes, inhibiting their function.
- Cellular Uptake : Lipophilicity from aromatic rings enhances cellular permeability, allowing for greater bioavailability.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
